molecular formula C7H8FNO4S2 B13192083 2-Fluoro-5-methanesulfonylbenzene-1-sulfonamide

2-Fluoro-5-methanesulfonylbenzene-1-sulfonamide

Cat. No.: B13192083
M. Wt: 253.3 g/mol
InChI Key: ZOWFAMFLZALYTM-UHFFFAOYSA-N
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Description

2-Fluoro-5-methanesulfonylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C₇H₈FNO₄S₂.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methanesulfonylbenzene-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methanesulfonylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiol or sulfide groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions include various sulfonyl and thiol derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

2-Fluoro-5-methanesulfonylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methanesulfonylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity to its targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-methanesulfonylbenzene-1-sulfonamide is unique due to the presence of both fluorine and sulfonamide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H8FNO4S2

Molecular Weight

253.3 g/mol

IUPAC Name

2-fluoro-5-methylsulfonylbenzenesulfonamide

InChI

InChI=1S/C7H8FNO4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3,(H2,9,12,13)

InChI Key

ZOWFAMFLZALYTM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N

Origin of Product

United States

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